molecular formula C17H19N3O2 B2803340 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide CAS No. 1448076-08-1

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

Cat. No.: B2803340
CAS No.: 1448076-08-1
M. Wt: 297.358
InChI Key: XJQNMLATILJWQE-UHFFFAOYSA-N
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Description

“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide” is a chemical compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic aromatic compound, with a molecular formula of C2H2N2O . It has four isomers: 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The 1,2,3-isomer is unstable and opens to form a diazoketone tautomer, but it does exist within unusual tautomeric sequences .


Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The structures of oxadiazole derivatives have been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group was revealed . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, have been studied .

Scientific Research Applications

Antiepileptic Activity

A study by Rajak et al. (2013) synthesized novel series of compounds, including N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide, to investigate their anticonvulsant activities. The compounds were tested using maximal electroshock seizure and other models, with some showing promising anticonvulsant activity.

Anticancer Evaluation

B. Ravinaik et al. (2021) conducted a study on the design, synthesis, and anticancer evaluation of similar compounds. They assessed the anticancer activity against various cancer cell lines, with some derivatives showing significant activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimycobacterial Screening

Nayak et al. (2016) explored the synthesis and antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study revealed significant antitubercular activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Anti-protozoal Activity

Dürüst et al. (2012) investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, including derivatives of 1,2,4-oxadiazole. These compounds exhibited various biological activities as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Antibacterial Activities

Shu-jun (2006) researched the synthetic method and antibacterial activities of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a related compound. The study showed good bacteriostatic effects on several bacterial strains (Shu-jun, 2006).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Oxadiazoles have been successfully utilized in various applications, including the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . They also have potential in medicinal applications, such as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNMLATILJWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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